molecular formula C22H21ClN4O2 B2489101 2-(4-chlorophenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide CAS No. 899953-85-6

2-(4-chlorophenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide

Cat. No.: B2489101
CAS No.: 899953-85-6
M. Wt: 408.89
InChI Key: VNFBZUKCYYEVOW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenyl group, a morpholinopyridazinyl group, and a phenylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the chlorophenyl acetamide: This can be achieved by reacting 4-chlorobenzoyl chloride with acetamide under basic conditions.

    Introduction of the morpholinopyridazinyl group: This step may involve the reaction of the intermediate with a morpholinopyridazine derivative under specific conditions such as heating or using a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(4-(6-piperidinopyridazin-3-yl)phenyl)acetamide
  • 2-(4-bromophenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide

Uniqueness

2-(4-chlorophenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be attributed to differences in molecular interactions, stability, and reactivity.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c23-18-5-1-16(2-6-18)15-22(28)24-19-7-3-17(4-8-19)20-9-10-21(26-25-20)27-11-13-29-14-12-27/h1-10H,11-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFBZUKCYYEVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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